2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol
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Overview
Description
2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol is a chemical compound with the molecular formula C18H21N3O2. It is an acridine derivative, which means it belongs to a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its anticancer activity, particularly in targeting DNA and inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of 2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as transcription and replication. This intercalation can lead to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6,9-Dichloro-2-methoxyacridine: Another acridine derivative with similar biological activities.
9-Aminoacridine: Known for its antimicrobial properties and use as a fluorescent dye.
Uniqueness
2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol is unique due to its specific structure, which allows it to interact with DNA in a distinct manner. This unique interaction makes it a promising candidate for further research in anticancer and antimicrobial applications.
Properties
CAS No. |
38915-78-5 |
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Molecular Formula |
C18H22ClN3O2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[2-[(2-methoxyacridin-9-yl)amino]ethylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-23-13-6-7-17-15(12-13)18(20-9-8-19-10-11-22)14-4-2-3-5-16(14)21-17;/h2-7,12,19,22H,8-11H2,1H3,(H,20,21);1H |
InChI Key |
DNXHYKAEDGGTER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NCCNCCO.Cl |
Origin of Product |
United States |
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